REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[C:7]1([CH2:17][C:18]([OH:20])=O)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl.CN(C)C=O>[C:18]1(=[O:20])[C:15]2=[C:16]3[C:11](=[CH:12][CH:13]=[CH:14]2)[CH:10]=[CH:9][CH:8]=[C:7]3[CH2:17]1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
2.87 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for twenty minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the three-necked flask is left at ambient temperature for 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
After separation of the phases and washings of the acidic aqueous phase with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with water
|
Type
|
ADDITION
|
Details
|
treated with a saturated NaHCO3 solution
|
Type
|
WASH
|
Details
|
finally washed with a saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4 and evaporation under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |